molecular formula C25H19BrFN3O2 B2914833 5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216854-38-4

5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2914833
CAS No.: 1216854-38-4
M. Wt: 492.348
InChI Key: DVLQFKYXPCMARJ-UHFFFAOYSA-N
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Description

5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19BrFN3O2 and its molecular weight is 492.348. The purity is usually 95%.
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Properties

IUPAC Name

5-[(3-bromophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrFN3O2/c1-32-20-7-3-5-17(11-20)13-29-15-28-23-21-12-19(27)8-9-22(21)30(24(23)25(29)31)14-16-4-2-6-18(26)10-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLQFKYXPCMARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H22BrFN3O2\text{C}_{25}\text{H}_{22}\text{BrF}\text{N}_{3}\text{O}_{2}

This structure includes a pyrimidoindole core modified with bromobenzyl and methoxybenzyl substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in cancer pathways, potentially affecting tumor growth and proliferation.
  • Receptor Modulation : The structural features may allow it to interact with various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
  • Antioxidant Activity : Some derivatives in this class have shown potential antioxidant properties, which could contribute to protective effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology Results
Study 1Anticancer ActivityMTT AssayIC50 = 12 µM against A549 cells
Study 2Enzyme InhibitionEnzyme KineticsInhibited PI3K with IC50 = 14 nM
Study 3Antioxidant ActivityDPPH AssayScavenging activity of 85% at 100 µg/mL
Study 4Anti-inflammatory EffectsIn vitro assaysReduced NO production by 50% in macrophages

Case Studies

  • Anticancer Properties : A recent study demonstrated that the compound exhibited significant cytotoxicity against lung cancer cell lines (A549) through the induction of apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
  • Enzyme Inhibition : Research indicated that this compound selectively inhibits PI3Kδ, a critical enzyme in cancer signaling pathways. The study provided evidence for its selectivity over other PI3K isoforms, suggesting potential for targeted therapy in cancers driven by PI3K pathway activation.
  • Antioxidant Activity : An evaluation using DPPH radical scavenging assays revealed that the compound possesses considerable antioxidant properties, indicating its potential role in mitigating oxidative stress-related cellular damage.

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